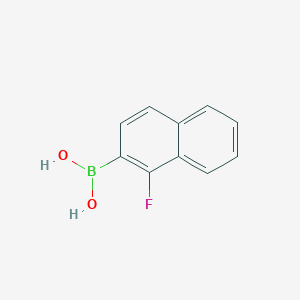
(1-氟萘-2-基)硼酸
描述
“(1-Fluoronaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 222547-67-3 . It has a molecular weight of 189.98 . It is a powder form substance and is used in various areas of research.
Molecular Structure Analysis
The InChI code for “(1-Fluoronaphthalen-2-yl)boronic acid” is1S/C10H8BFO2/c12-10-8-4-2-1-3-7 (8)5-6-9 (10)11 (13)14/h1-6,13-14H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Fluoronaphthalen-2-yl)boronic acid” is a powder form substance . The storage temperature is 4 degrees Celsius .科学研究应用
分子纳米探针和光学传感
(1-氟萘-2-基)硼酸涉及的有效合成工艺已导致开发出 3-氟苝,这是一种用于单电子光学传感的有前途的分子纳米探针。这种化合物通过钯催化的交叉偶联和随后的氧化环脱氢反应衍生而来,突出了 (1-氟萘-2-基)硼酸在为光学应用创造先进材料中的作用 (Markoulides 等人,2015)。
用于 HPLC 分析的荧光标记
该化合物还被用于开发用于通过 HPLC 测定二醇化合物的荧光标记试剂。此类试剂的创建,包括萘硼酸衍生物,提高了测量低浓度二醇化合物的分析方法的灵敏度和特异性 (Terado 等人,2000)。
阴离子识别和传感
在阴离子识别的领域中,(1-氟萘-2-基)硼酸衍生物已被探索其选择性检测氟离子的潜力。这尤其重要,因为氟存在于各种消费产品中,并且具有环境和健康影响。对基于硼酸的受体的研究表明,这些化合物能够在有机溶剂中形成氟硼酸盐物质,从而有助于开发选择性氟离子传感器 (Hudnall 等人,2009)。
与二醇的结合亲和力
进一步研究硼酸与二醇的构效关系,深入了解它们的结合亲和力,这对于在传感、递送和材料化学中的应用至关重要。这项研究强调了硼酸衍生物(包括 (1-氟萘-2-基)硼酸)在设计动态共价系统和响应性材料中的重要性 (Brooks 等人,2018)。
合成和结构分析
与 (1-氟萘-2-基)硼酸相关的氨基-3-氟苯基硼酸的合成和晶体结构分析为创建葡萄糖传感材料奠定了基础。这些材料被设计为在生理 pH 值下运行,表明 (1-氟萘-2-基)硼酸衍生物在生物医学应用中的潜力,例如无创葡萄糖监测 (Das 等人,2003)。
安全和危害
The safety information for “(1-Fluoronaphthalen-2-yl)boronic acid” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the substance safely .
作用机制
Target of Action
The primary target of (1-Fluoronaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (1-Fluoronaphthalen-2-yl)boronic acid, are transferred from boron to palladium . This occurs after the oxidative addition phase, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
The action of (1-Fluoronaphthalen-2-yl)boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, contributing to its wide application in various chemical reactions .
属性
IUPAC Name |
(1-fluoronaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMXAKEZZOHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluoronaphthalen-2-yl)boronic acid | |
CAS RN |
222547-67-3 | |
| Record name | (1-fluoronaphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
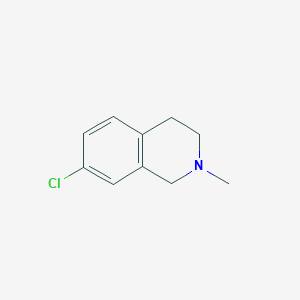
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

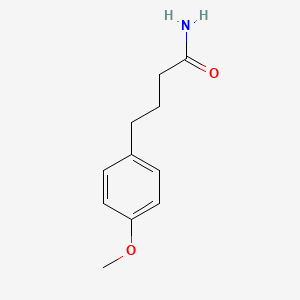
![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
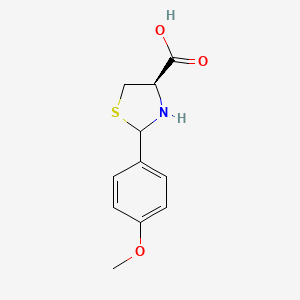
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)

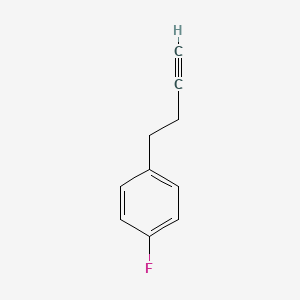
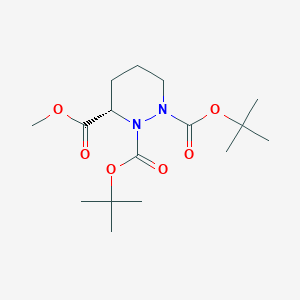
amine](/img/structure/B3117296.png)